molecular formula C10H14O4 B14393038 Methyl 2,5-dioxocyclooctane-1-carboxylate CAS No. 89950-48-1

Methyl 2,5-dioxocyclooctane-1-carboxylate

Katalognummer: B14393038
CAS-Nummer: 89950-48-1
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: WAXQJWDPOURFRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,5-dioxocyclooctane-1-carboxylate is an organic compound belonging to the class of cycloalkanes It features a cyclooctane ring with two ketone groups at positions 2 and 5, and a carboxylate ester group at position 1

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dioxocyclooctane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,5-dioxocyclooctane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols or diols.

    Substitution: Amides, esters, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2,5-dioxocyclooctane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2,5-dioxocyclooctane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclooctane: A simple cycloalkane with a similar ring structure but lacking functional groups.

    Cyclooctanone: Contains a single ketone group, making it less complex than Methyl 2,5-dioxocyclooctane-1-carboxylate.

    Cyclooctane-1,2-dione: Features two ketone groups but lacks the ester functionality.

Uniqueness

This compound is unique due to the presence of both ketone and ester functional groups on the cyclooctane ring

Eigenschaften

CAS-Nummer

89950-48-1

Molekularformel

C10H14O4

Molekulargewicht

198.22 g/mol

IUPAC-Name

methyl 2,5-dioxocyclooctane-1-carboxylate

InChI

InChI=1S/C10H14O4/c1-14-10(13)8-4-2-3-7(11)5-6-9(8)12/h8H,2-6H2,1H3

InChI-Schlüssel

WAXQJWDPOURFRX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CCCC(=O)CCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.